![molecular formula C20H20N2O2 B3012936 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] CAS No. 141362-76-7](/img/structure/B3012936.png)

2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

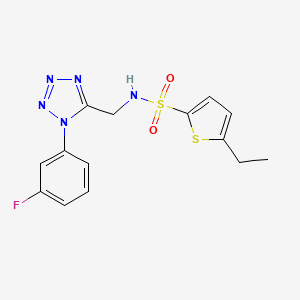

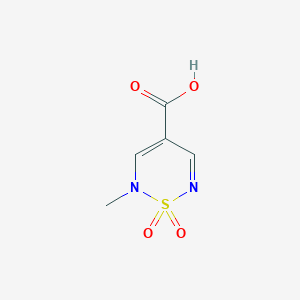

“2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline]” is a chemical compound with the molecular formula C20H20N2O2 . It is often used as a catalyst for the enantioselective hydrosilylation of ketones . It can also act as a Schiff base ligand in the preparation of rhodium(I) and palladium(II) coordination complexes .

Synthesis Analysis

The synthesis of “2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline]” involves several steps, including the formation of copper(I) halide complexes . This compound can be used in the synthesis of coordination polymers .Molecular Structure Analysis

The molecular structure of “2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline]” is characterized by a cyclopentane fused to a benzene ring . The InChI code for this compound is 1S/C20H20N2O2/c1-3-7-15(8-4-1)11-17-13-23-19(21-17)20-22-18(14-24-20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m0/s1 .Chemical Reactions Analysis

“2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline]” is known to participate in various chemical reactions. For instance, it can act as a catalyst for the enantioselective hydrosilylation of ketones . It can also serve as a Schiff base ligand in the preparation of rhodium(I) and palladium(II) coordination complexes .Physical and Chemical Properties Analysis

“2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline]” is a solid at room temperature . It has a molecular weight of 320.39 . The compound’s optical activity is [α]20/D −40.6°, c = 1 in ethanol . Its storage temperature is between 2-8°C in an inert atmosphere .科学的研究の応用

1. Polymer Synthesis

2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] and its derivatives have been utilized in the synthesis of poly(ester amide)s through polyaddition reactions with aliphatic dicarboxylic acids. These polymers exhibit molecular weights in the range of 2000–25,000 g/mol and have been analyzed for their thermal properties (Lustoň et al., 2007).

2. Asymmetric Catalysis

Bis(oxazoline) ligands, including 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline], have been widely used in asymmetric catalysis. They are instrumental in selective catalytic reactions, such as the asymmetric Diels–Alder reaction, and can significantly impact the enantioselectivity of the products (Matsumoto et al., 2005).

3. Ligand Design for Catalysis

The design of bis(oxazoline) ligands, including variants of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline], plays a crucial role in catalytic performance. These ligands have been used to promote reactions like Michael additions and hydroamination/cyclization, showing high enantioselectivity and efficiency in various chemical transformations (O’Reilly & Guiry, 2014).

4. Catalyst Immobilization

The immobilization of bis(oxazoline) ligands, including 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline], on heterogeneous supports has been explored for enantioselective catalysis. This strategy aims to enhance catalyst recovery, recycling, and potential multipurpose applications (Fraile et al., 2008).

5. Enantioselective Reactions

2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] has been applied in enantioselective reactions, such as the Nozaki-Hiyama-Kishi methallylation of aldehydes. Specific bis(oxazoline) ligands have achieved very high enantioselectivity (up to 99.5%) in these reactions, demonstrating their potential for precise stereochemical control in organic synthesis (Hargaden et al., 2007).

Safety and Hazards

The safety information available indicates that “2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline]” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

特性

IUPAC Name |

(4R)-4-benzyl-2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-3-7-15(8-4-1)11-17-13-23-19(21-17)20-22-18(14-24-20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEQQWQZUYZCRJ-QZTJIDSGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=N[C@@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B3012858.png)

![(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid](/img/structure/B3012861.png)

![N-cyclohexyl-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3012863.png)

![1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012864.png)

![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone](/img/structure/B3012866.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012875.png)